molecular formula C17H19NO5 B3598771 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide

Cat. No.: B3598771
M. Wt: 317.34 g/mol
InChI Key: LOMQEVAUCDPQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide is an organic compound characterized by its complex structure, which includes both phenoxy and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-(hydroxymethyl)-2-methoxyphenol and 4-methoxyaniline.

    Formation of Intermediate: The first step involves the reaction of 4-(hydroxymethyl)-2-methoxyphenol with chloroacetic acid under basic conditions to form 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid.

    Amidation Reaction: The intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group, if present in derivatives, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Conversion of hydroxymethyl to carboxylic acid derivatives.

    Reduction: Formation of amine derivatives from nitro compounds.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its structural features suggest it could interact with enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and acetamide groups could facilitate binding to active sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid
  • N-(4-methoxyphenyl)acetamide
  • 4-(hydroxymethyl)-2-methoxyphenol

Uniqueness

Compared to similar compounds, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide stands out due to its dual functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in both research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications in various fields.

Properties

IUPAC Name

2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-14-6-4-13(5-7-14)18-17(20)11-23-15-8-3-12(10-19)9-16(15)22-2/h3-9,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMQEVAUCDPQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.